molecular formula C10H7N3O4 B2557389 1-(4-Nitrophenyl)pyrimidine-2,4-dione CAS No. 125236-31-9

1-(4-Nitrophenyl)pyrimidine-2,4-dione

Cat. No.: B2557389
CAS No.: 125236-31-9
M. Wt: 233.183
InChI Key: IUEJPGLGKJDIRU-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)pyrimidine-2,4-dione is a chemical compound characterized by its nitrophenyl group attached to a pyrimidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)pyrimidine-2,4-dione can be synthesized through several synthetic routes. One common method involves the reaction of 4-nitroaniline with urea in the presence of a suitable catalyst under controlled temperature and pressure conditions. Another approach is the condensation of 4-nitrophenylhydrazine with malonic acid derivatives.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over reaction parameters to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro group can be converted to nitroso or nitrate groups.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: Various alkyl or aryl groups can be introduced at the pyrimidine ring.

Scientific Research Applications

1-(4-Nitrophenyl)pyrimidine-2,4-dione has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in drug discovery.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Nitrophenyl)pyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

1-(4-Nitrophenyl)pyrimidine-2,4-dione is compared with other similar compounds to highlight its uniqueness:

  • 4-Nitrophenol: Similar nitro group but different core structure.

  • 4-Nitroaniline: Similar nitro group and aromatic ring but different functional groups.

  • 1-(4-Nitrophenyl)piperazine: Similar nitro group and nitrogen-containing ring but different core structure.

These compounds share the nitro group but differ in their core structures and functional groups, leading to different chemical properties and applications.

Properties

IUPAC Name

1-(4-nitrophenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-9-5-6-12(10(15)11-9)7-1-3-8(4-2-7)13(16)17/h1-6H,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEJPGLGKJDIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3.5 g 1H-Pyrimidine-2,4-dione and 3 g 1-Fluoro-4-nitro-benzene and 13.8 g Cs2CO3 in 60 mL DMF was heated to 80° C. for 12 h. This solution was poured on to 200 mL of water and the resulting precipitate was collected by filtration to yield a bright yellow crystalline product, which was dried under reduced pressure. Yield: 2.6 g.
Quantity
3.5 g
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reactant
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3 g
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reactant
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Cs2CO3
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13.8 g
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60 mL
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200 mL
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reactant
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Synthesis routes and methods II

Procedure details

To a stirred solution of 42.8 parts of sodium hydride dispersion 50% in 200 parts of dimethyl sulfoxide was added dropwise slowly a solution of 50 parts of 2,4(1H,3H)-pyrimidinedione in 800 parts of dimethyl sulfoxide while the temperature was kept constant (20° C.) by cooling in an ice/water bath. 62.9 Parts of 1-fluoro-4-nitrobenzene were added and the whole was stirred overnight at 50° C. After cooling, the reaction mixture was poured into 2500 parts of water. The whole was washed with dichloromethane. The aqueous phase was brought to pH 5-6. The product was filtered off and stirred in 2-propanone. The product was filtered off and dried in vacuo at 60° C., yielding 60 parts (57.6%) of 1-(4-nitrophenyl)-2,4(1H,3H)-pyrimidinedione; mp.>300° C. (int. 23).
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